1,3,7-trimethylpurine-2,6-dione

Ion channel pharmacology Neuronal excitability Seizure research

1,3,7-Trimethylpurine-2,6-dione (CAS 58-08-2), commonly known as caffeine, is a trimethylxanthine alkaloid belonging to the methylxanthine class of purine derivatives. The compound has a molecular weight of 194.19 g/mol, appears as a white crystalline powder, and exhibits a melting point of 234–239°C.

Molecular Formula C8H10N4O2
Molecular Weight 197.17 g/mol
Cat. No. B15389318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-trimethylpurine-2,6-dione
Molecular FormulaC8H10N4O2
Molecular Weight197.17 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N(C(=O)N2C)C
InChIInChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i8+1,11+1,12+1
InChIKeyRYYVLZVUVIJVGH-CIZOTAAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,7-Trimethylpurine-2,6-dione (Caffeine): Technical Specifications and Procurement Baseline


1,3,7-Trimethylpurine-2,6-dione (CAS 58-08-2), commonly known as caffeine, is a trimethylxanthine alkaloid belonging to the methylxanthine class of purine derivatives . The compound has a molecular weight of 194.19 g/mol, appears as a white crystalline powder, and exhibits a melting point of 234–239°C [1]. As a central nervous system stimulant, caffeine acts through multiple mechanisms including nonselective adenosine receptor antagonism (A₁, A₂ₐ, A₂₆, A₃), phosphodiesterase inhibition, and modulation of calcium-release channels [2]. The compound is available in multiple purity grades for procurement, including USP reference standard grade (traceable to USP 1086006), analytical reference standard grade (HPLC ≥99%), and pharmaceutical secondary standard grade with multi-traceability to USP, EP, and BP pharmacopoeias .

Why 1,3,7-Trimethylpurine-2,6-dione Cannot Be Assumed Interchangeable with Theophylline or Other Methylxanthines


Despite belonging to the same methylxanthine class, 1,3,7-trimethylpurine-2,6-dione (caffeine) exhibits quantifiably distinct pharmacological, pharmacokinetic, and physicochemical properties relative to its closest analogs—theophylline (1,3-dimethylxanthine) and theobromine (3,7-dimethylxanthine) [1]. The additional methyl group at the N7 position of caffeine fundamentally alters adenosine receptor binding affinity, PDE inhibition potency, blood-brain barrier penetration, metabolic clearance rate, and aqueous solubility compared to its dimethylxanthine counterparts [2]. These differences manifest in divergent CNS penetration profiles: caffeine shows approximately 2-fold higher brain/plasma concentration ratios than theophylline due to enhanced lipophilicity from the third methyl group [2]. Consequently, substituting caffeine with theophylline or other methylxanthines in experimental or clinical protocols—without accounting for these quantitative differences—introduces uncontrolled variables that compromise data reproducibility and therapeutic predictability [3].

1,3,7-Trimethylpurine-2,6-dione: Quantified Differential Evidence for Scientific and Industrial Selection


TREK-1 Potassium Channel Inhibition: Caffeine vs. Theophylline

In whole-cell patch-clamp experiments using Chinese hamster ovary (CHO) cells expressing human TREK-1 channels, caffeine demonstrated a 1.29-fold greater inhibitory potency compared to theophylline [1]. Both compounds inhibited TREK-1 channels in a reversible, concentration-dependent manner, and both produced membrane depolarization [1].

Ion channel pharmacology Neuronal excitability Seizure research

Adenosine Receptor Antagonist Affinity: Caffeine vs. Theophylline

Caffeine exhibits approximately 2-fold lower affinity (higher Ki) for adenosine A₁ and A₂ₐ receptors compared to theophylline, indicating theophylline is the more potent adenosine receptor antagonist at these primary physiological targets [1]. This differential affinity profile contributes to distinct pharmacodynamic outcomes between the two methylxanthines [2].

Adenosine receptor pharmacology CNS stimulant research Neuropharmacology

Systemic Clearance and Elimination Half-Life: Caffeine vs. Theophylline and Theobromine

In a direct comparative pharmacokinetic study of six healthy male volunteers receiving oral administration of each methylxanthine on separate occasions, caffeine demonstrated 2.2-fold higher total plasma clearance and a significantly shorter elimination half-life compared to theophylline [1]. The volume of distribution at steady state for caffeine was also substantially larger than that of theophylline [1].

Pharmacokinetics Drug metabolism ADME studies

Solubility in Supercritical CO₂: Caffeine vs. Theophylline and Theobromine

Despite the structural similarity among the three naturally occurring methylxanthines, their solubilities in supercritical carbon dioxide vary by orders of magnitude [1]. Caffeine exhibits substantially higher solubility in supercritical CO₂ than both theophylline and theobromine across the temperature range of 313–353 K and pressure range of 20–35 MPa [1].

Supercritical fluid extraction Pharmaceutical processing Analytical method development

Therapeutic Index and Safety Margin: Caffeine vs. Theophylline

Caffeine exhibits a substantially wider therapeutic index compared to theophylline, with theophylline characterized by a relatively narrow therapeutic window where the difference between effective and toxic doses is small [1]. Caffeine's therapeutic index is approximately 100, calculated as the ratio between toxic dose (~10,000 mg) and effective dose (~100 mg) [2]. This wider safety margin translates to fewer adverse effects and simpler dosing requirements [1].

Clinical pharmacology Drug safety Apnea of prematurity

CYP1A2-Mediated Metabolic Fate: Distinct Metabolite Profile of Caffeine

Caffeine undergoes N-demethylation primarily via CYP1A2 to yield three distinct dimethylxanthine metabolites—paraxanthine, theobromine, and theophylline—with a characteristic and reproducible quantitative distribution profile [1]. This metabolic profile is unique to caffeine as a trimethylxanthine precursor; neither theophylline nor theobromine can generate this specific three-metabolite pattern [2].

Drug metabolism Cytochrome P450 Pharmacogenomics

1,3,7-Trimethylpurine-2,6-dione: Evidence-Driven Procurement and Application Scenarios


Neuroscience Research Requiring TREK-1 Potassium Channel Modulation

For studies investigating TWIK-related potassium channel (TREK-1) function, neuronal excitability, or seizure mechanisms, caffeine is the preferred methylxanthine due to its 1.29-fold greater inhibitory potency (IC₅₀ = 377 μM vs. 486 μM for theophylline) in human TREK-1 channel assays [1]. This quantifiable difference enables lower working concentrations to achieve equivalent channel blockade, reducing potential off-target effects. The direct head-to-head comparison data from whole-cell patch-clamp experiments provides reproducible benchmarks for experimental design [1].

Supercritical Fluid Extraction and Chromatography Method Development

In analytical and preparative applications employing supercritical CO₂, caffeine's solubility is 1 order of magnitude (10×) higher than theophylline and 2 orders of magnitude (100×) higher than theobromine across 313–353 K and 20–35 MPa [2]. This substantial solubility advantage makes caffeine the optimal methylxanthine standard for SFC method development, supercritical fluid extraction (SFE) process optimization, and purification workflow design. The solubility differential directly translates to improved throughput and reduced operating costs [2].

CYP1A2 Phenotyping and Pharmacogenomic Probe Substrate Studies

Caffeine serves as the definitive probe substrate for CYP1A2 activity assessment due to its unique metabolic profile: 81.5% conversion to paraxanthine, 10.8% to theobromine, and 5.4% to theophylline via cDNA-expressed human CYP1A2 [3]. Neither theophylline nor theobromine can generate this three-metabolite pattern, making caffeine irreplaceable for comprehensive CYP1A2 phenotyping studies. This quantitative metabolic fingerprint enables precise assessment of N-demethylation pathway activity and is widely used in pharmacogenomic research and drug-drug interaction studies [3].

Clinical Studies Requiring Wide Therapeutic Index in Vulnerable Populations

For clinical investigations involving preterm infants (apnea of prematurity) or other populations where toxicity risk must be minimized, caffeine's wide therapeutic index (≈100) and therapeutic serum range of 5–25 mg/L offer quantifiably greater safety than theophylline, which exhibits a narrow therapeutic index requiring intensive monitoring [4][5]. This safety differential, combined with caffeine's 4.1-hour half-life (vs. 6.2 hours for theophylline) [6], supports simpler once-daily dosing regimens and reduces the need for therapeutic drug monitoring, making caffeine the methylxanthine of choice for neonatal and pediatric clinical research [4].

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